

Spectroscopic Profile of 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-methoxybenzaldehyde

Cat. No.: B1199172

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **2-Hydroxy-5-methoxybenzaldehyde** (CAS No: 672-13-9), a valuable intermediate in the fields of pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical and Physical Properties

2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is an organic compound with the chemical formula $C_8H_8O_3$ and a molecular weight of 152.15 g/mol .^[1]^[2] It is a yellow to yellow-green liquid at room temperature.^[2]

Table 1: Physical and Chemical Properties of **2-Hydroxy-5-methoxybenzaldehyde**

Property	Value	Reference
IUPAC Name	2-hydroxy-5-methoxybenzaldehyde	[1]
Synonyms	5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol	[2]
CAS Number	672-13-9	[2]
Molecular Formula	C ₈ H ₈ O ₃	[1][2]
Molecular Weight	152.15 g/mol	[1]
Appearance	Yellow to yellow-green liquid	[2]
Melting Point	4 °C	[2]
Boiling Point	250 °C	[2]
Density	1.219 g/mL	[2]
Refractive Index (n _D)	1.578	[2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS spectral data for **2-Hydroxy-5-methoxybenzaldehyde**, providing insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of **2-Hydroxy-5-methoxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	Phenolic Proton (-OH)		
Data not explicitly found in search results	Aldehydic Proton (-CHO)		
Data not explicitly found in search results	Aromatic Protons (Ar-H)		
Data not explicitly found in search results	Methoxy Protons (-OCH ₃)		

Note: Specific chemical shifts and coupling constants were not available in the initial search results. Predicted spectra are available in some databases.[\[3\]](#)

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data of **2-Hydroxy-5-methoxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	Aldehydic Carbon (C=O)
Data not explicitly found in search results	Aromatic Carbons (C-O, C-C)
Data not explicitly found in search results	Methoxy Carbon (-OCH ₃)

Note: While search results indicate the availability of ¹³C NMR spectra, specific chemical shift values were not explicitly detailed.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 4: IR Spectral Data of **2-Hydroxy-5-methoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Broad band, approx. 3400-3200	Strong, Broad	O-H stretch (phenolic)
Approx. 3100-3000	Medium	C-H stretch (aromatic)
Approx. 2900-2800	Medium	C-H stretch (aldehyde)
Approx. 1700-1660	Strong	C=O stretch (aldehyde)
Approx. 1600-1450	Medium-Strong	C=C stretch (aromatic)
Approx. 1250	Strong	C-O stretch (aryl ether)

Note: The exact peak positions can vary depending on the sampling method. The data presented is based on typical ranges for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data of **2-Hydroxy-5-methoxybenzaldehyde**

m/z	Relative Intensity (%)	Assignment
152	High	[M] ⁺ (Molecular Ion)
151	High	[M-H] ⁺
123	Medium	[M-CHO] ⁺
95	Medium	[M-CHO-CO] ⁺

Note: The fragmentation pattern is consistent with the structure, showing the loss of the hydrogen atom, the formyl group, and subsequent loss of carbon monoxide. Data is based on electron ionization (EI) mass spectra.^{[1][6]}

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

A sample of **2-Hydroxy-5-methoxybenzaldehyde** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to tetramethylsilane (TMS).

IR Spectroscopy

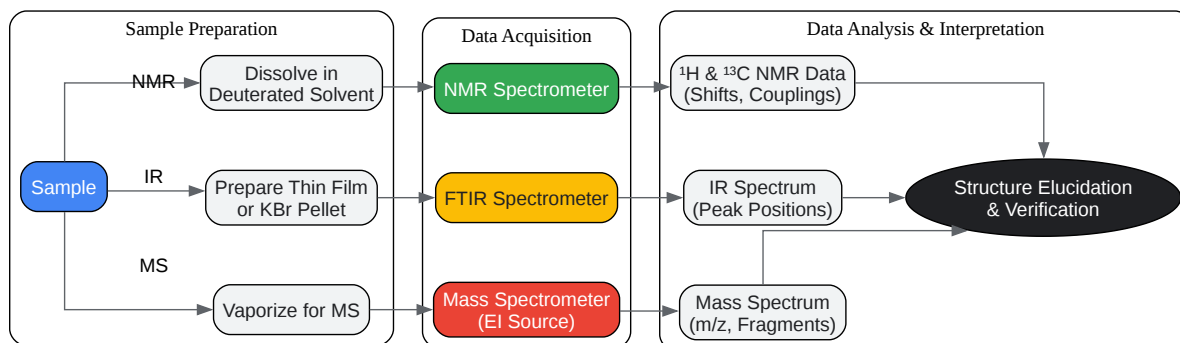
For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet, and bombarded with electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Hydroxy-5-methoxybenzaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Hydroxy-5-methoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-5-methoxybenzaldehyde | C₈H₈O₃ | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. NP-MRD: Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720) [np-mrd.org]
- 4. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) ¹³C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199172#2-hydroxy-5-methoxybenzaldehyde-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com